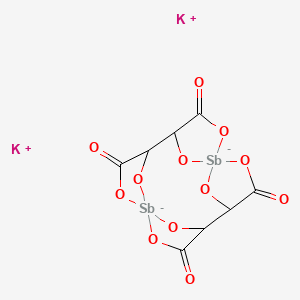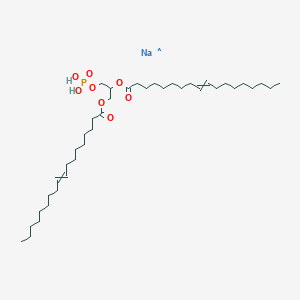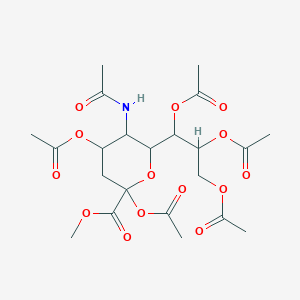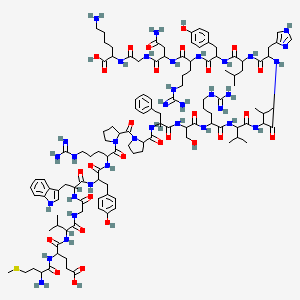
N-alpha-Boc-Nepsilon-acetyl-L-lysine 7-amido-4-methylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Lys(Ac)-AMC, also known as N-α-t.-Boc-N-ε-acetyl-L-lysine-7-amino-4-methylcoumarin, is a compound used primarily in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in studies involving enzyme activity, particularly histone deacetylases (HDACs).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Ac)-AMC typically involves the protection of the lysine amino group with a tert-butyloxycarbonyl (Boc) group and the acetylation of the ε-amino group. The final step involves coupling the protected lysine derivative with 7-amino-4-methylcoumarin (AMC). The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N’-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
While specific industrial production methods for Boc-Lys(Ac)-AMC are not widely documented, the general principles of peptide synthesis and protection group chemistry apply. Large-scale production would likely involve automated peptide synthesizers and rigorous purification techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Lys(Ac)-AMC undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using mild acids like trifluoroacetic acid (TFA).
Acetylation and Deacetylation: The acetyl group can be added or removed using specific enzymes or chemical reagents.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives, acetylated lysine, and various peptide conjugates.
Applications De Recherche Scientifique
Boc-Lys(Ac)-AMC is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate for studying the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and regulation.
Molecular Biology: Used in assays to measure enzyme activity and to study protein modifications.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mécanisme D'action
Boc-Lys(Ac)-AMC functions primarily as a substrate for histone deacetylases (HDACs). The acetyl group on the lysine residue is removed by HDACs, leading to the release of 7-amino-4-methylcoumarin (AMC), which can be detected fluorometrically. This reaction allows researchers to measure HDAC activity and study the regulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Lys(Ac)-OH: Another lysine derivative used in peptide synthesis.
Ac-Lys(Boc)-OH: Similar in structure but with different protective groups
Uniqueness
Boc-Lys(Ac)-AMC is unique due to its fluorogenic properties, making it particularly useful in enzyme assays. The presence of the AMC moiety allows for easy detection and quantification of enzymatic activity, which is not a feature of many other lysine derivatives.
Propriétés
IUPAC Name |
tert-butyl N-[6-acetamido-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O6/c1-14-12-20(28)31-19-13-16(9-10-17(14)19)25-21(29)18(8-6-7-11-24-15(2)27)26-22(30)32-23(3,4)5/h9-10,12-13,18H,6-8,11H2,1-5H3,(H,24,27)(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTRDULVNIPNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropyl carbonate](/img/structure/B13386316.png)
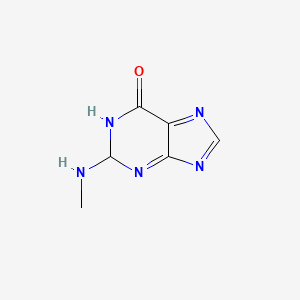
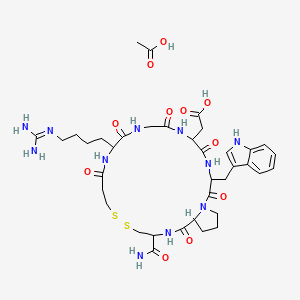
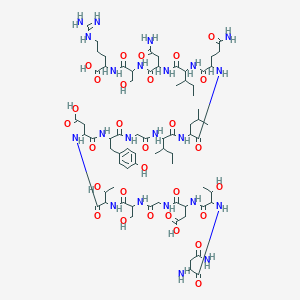
![3-(10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl)pyridine](/img/structure/B13386345.png)
![{4-[(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanamido]phenyl}methyl 4-nitrophenyl carbonate](/img/structure/B13386351.png)
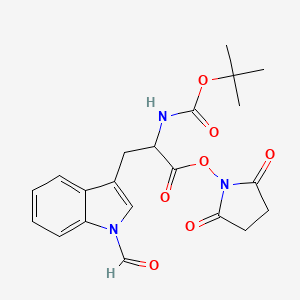
![5-Benzyl-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[2-(4-tert-butylphenyl)ethenyl]-7-methyloctane-1-sulfonic acid;8,8-dimethyl-5-phenylnon-6-ene-1-sulfonic acid;5-[(4-fluorophenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid;5-[(4-methoxyphenyl)methyl]-8,8-dimethylnon-6-ene-1-sulfonic acid](/img/structure/B13386362.png)
